methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS No.:
Cat. No.: VC14659552
Molecular Formula: C18H16FN3O2
Molecular Weight: 325.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16FN3O2 |
|---|---|
| Molecular Weight | 325.3 g/mol |
| IUPAC Name | methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C18H16FN3O2/c1-10-9-14(18(23)24-2)15-16(11-3-4-11)21-22(17(15)20-10)13-7-5-12(19)6-8-13/h5-9,11H,3-4H2,1-2H3 |
| Standard InChI Key | MZYZALZZYCOOBQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C4CC4)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Architecture
The IUPAC name methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxylate reflects its intricate structure . The core consists of a pyrazolo[3,4-b]pyridine system, a bicyclic scaffold formed by fusing a pyrazole and pyridine ring. Key substituents include:
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A cyclopropyl group at position 3, introducing steric constraints and electronic effects.
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A 4-fluorophenyl moiety at position 1, enhancing lipophilicity and potential target binding.
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A p-tolyl group (4-methylphenyl) at position 6, contributing to hydrophobic interactions.
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A methyl ester at position 4, serving as a synthetic handle for further derivatization .
Table 1: Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₂₀FN₃O₂ | |
| Molecular Weight | 401.4 g/mol | |
| SMILES | CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)OC)C(=NN3C4=CC=C(C=C4)F)C5CC5 | |
| InChIKey | BEMYQSPUCMTIHN-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multi-step strategies to assemble the fused ring system and introduce substituents. For this compound, key steps likely include:
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Cyclocondensation: Formation of the pyrazolo[3,4-b]pyridine core via cyclization of hydrazine derivatives with β-keto esters or nitriles.
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Functionalization: Sequential Suzuki-Miyaura couplings or nucleophilic aromatic substitutions to install the cyclopropyl, fluorophenyl, and p-tolyl groups.
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Esterification: Introduction of the methyl ester via reaction with methanol under acidic or basic conditions .
Industrial-scale production may employ continuous flow reactors to optimize yield and purity, though specific protocols for this compound remain proprietary.
Reactivity and Derivatives
The methyl ester at position 4 is a reactive site for hydrolysis to carboxylic acids or transesterification. The cyclopropyl group’s strain energy may facilitate ring-opening reactions under specific conditions, while the fluorophenyl moiety’s electron-withdrawing nature influences electrophilic substitution patterns .
Physicochemical Properties
Spectral Characterization
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NMR Spectroscopy:
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Mass Spectrometry: A molecular ion peak at m/z 401.4 confirms the molecular weight .
Solubility and Stability
The compound exhibits low aqueous solubility due to its hydrophobic substituents but is soluble in organic solvents like DMSO or dichloromethane. Stability studies indicate susceptibility to ester hydrolysis under strongly acidic or basic conditions.
Biological Activity and Applications
Table 2: Hypothetical Biological Targets
| Target Class | Potential Activity | Structural Basis |
|---|---|---|
| Tyrosine Kinases | Inhibition of ATP-binding domain | Fluorophenyl interaction with hinge region |
| Serine Proteases | Competitive inhibition | Ester group mimicking substrate |
Medicinal Chemistry Applications
The compound serves as a lead structure for optimizing pharmacokinetic properties. Strategies include:
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Replacing the methyl ester with bioisosteres (e.g., amides) to improve metabolic stability.
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Modifying the cyclopropyl group to alter steric and electronic profiles.
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